molecular formula C4H11N5 B114582 Metformin CAS No. 657-24-9

Metformin

Cat. No. B114582
CAS RN: 657-24-9
M. Wt: 129.16 g/mol
InChI Key: XZWYZXLIPXDOLR-UHFFFAOYSA-N
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Description

Metformin is a drug that is used to treat type 2 diabetes, the most common form of diabetes. It works by reducing the amount of glucose produced by the liver and increasing the sensitivity of the body’s cells to insulin. Metformin has been used for decades to treat diabetes and has been found to be safe and effective. However, recent research has revealed that it has other potential uses and benefits, including weight loss, reducing the risk of cardiovascular disease, and even possibly reducing the risk of certain types of cancer.

Scientific research applications

Anticancer Properties

Metformin (MTF) has been studied for its potential anticancer effects. Initial evidence from animal research suggested anticancer properties, and subsequent studies have explored these effects in various cancers. However, clinical studies have shown mixed results regarding its effectiveness as an anticancer agent (Schulten, 2018).

Polycystic Ovary Syndrome (PCOS)

Metformin has been shown to reduce liver glucose production in PCOS, lower testosterone levels, and increase peripheral insulin sensitivity. It's being studied for efficacy and safety in combination with acupuncture for treating PCOS (Gao et al., 2020).

Cardiovascular Disease

Metformin is emerging as a potential drug for managing patients with pre-diabetes to prevent cardiac remodeling and heart failure. It's under research for its role in the management of patients with metabolic syndrome, emphasizing its potential to prevent diabetic heart disease (Ladeiras-Lopes et al., 2015).

Nonalcoholic Fatty Liver Disease (NAFLD) and Obesity

Emerging evidence suggests metformin decreases hepatocyte triglyceride accumulation in NAFLD and prevents liver tumorigenesis. It also reduces visceral fat and inhibits obesity-induced inflammation. However, clinical evidence for using metformin to treat NAFLD and cancer is still developing (Zhou et al., 2018).

Metabolic Effects in Various Cell Types

Metformin's effects vary with concentration. Low concentrations increase oxidative phosphorylation and oxidative stress response, while high concentrations inhibit the respiratory chain and become toxic to cells. In certain cell types, such as Fanconi Anemia cells, metformin was unable to correct energetic defects (Ravera et al., 2018).

Gut Microbiome Interaction

Metformin has been shown to have strong effects on the gut microbiome, which may mediate some of its antidiabetic effects. Transfer of fecal samples from metformin-treated donors to mice improved glucose tolerance in these mice (Wu et al., 2017).

Mitochondrial Action

Metformin's actions through modulation of mitochondrial bioenergetics have been a focus of research. It's known to induce a weak but specific inhibition of the mitochondrial respiratory-chain complex 1 and reduce generation of reactive oxygen species (Vial et al., 2019).

Lifespan Extension

Metformin has been observed to extend lifespan and delay the onset of age-related diseases in various models. Its effect on the lysosomal pathway and interaction with metabolic programs have been central to these studies (Chen et al., 2017).

Diabetes-Accelerated Atherosclerosis

Metformin has been found to abate the progression of diabetes-accelerated atherosclerosis by inhibiting mitochondrial fission in endothelial cells. This effect was shown to be dependent on AMPK-mediated blockage of Drp1-mediated mitochondrial fission (Wang et al., 2016).

properties

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYZXLIPXDOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023270
Record name Metformin
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Molecular Weight

129.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 1,1-Dimethylbiguanide
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Boiling Point

224.1ºC at 760 mmHg
Record name Metformin
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Solubility

Freely soluble
Record name Metformin
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Mechanism of Action

Metformin's mechanisms of action are unique from other classes of oral antihyperglycemic drugs. Metformin decreases blood glucose levels by decreasing hepatic glucose production (also called gluconeogenesis), decreasing the intestinal absorption of glucose, and increasing insulin sensitivity by increasing peripheral glucose uptake and utilization. It is well established that metformin inhibits mitochondrial complex I activity, and it has since been generally postulated that its potent antidiabetic effects occur through this mechanism. The above processes lead to a decrease in blood glucose, managing type II diabetes and exerting positive effects on glycemic control. After ingestion, the organic cation transporter-1 (OCT1) is responsible for the uptake of metformin into hepatocytes (liver cells). As this drug is positively charged, it accumulates in cells and in the mitochondria because of the membrane potentials across the plasma membrane as well as the mitochondrial inner membrane. Metformin inhibits mitochondrial complex I, preventing the production of mitochondrial ATP leading to increased cytoplasmic ADP:ATP and AMP:ATP ratios. These changes activate AMP-activated protein kinase (AMPK), an enzyme that plays an important role in the regulation of glucose metabolism. Aside from this mechanism, AMPK can be activated by a lysosomal mechanism involving other activators. Following this process, increases in AMP:ATP ratio also inhibit _fructose-1,6-bisphosphatase_ enzyme, resulting in the inhibition of gluconeogenesis, while also inhibiting _adenylate cyclase_ and decreasing the production of cyclic adenosine monophosphate (cAMP), a derivative of ATP used for cell signaling. Activated AMPK phosphorylates two isoforms of acetyl-CoA carboxylase enzyme, thereby inhibiting fat synthesis and leading to fat oxidation, reducing hepatic lipid stores and increasing liver sensitivity to insulin. In the intestines, metformin increases anaerobic glucose metabolism in enterocytes (intestinal cells), leading to reduced net glucose uptake and increased delivery of lactate to the liver. Recent studies have also implicated the gut as a primary site of action of metformin and suggest that the liver may not be as important for metformin action in patients with type 2 diabetes. Some of the ways metformin may play a role on the intestines is by promoting the metabolism of glucose by increasing glucagon-like peptide I (GLP-1) as well as increasing gut utilization of glucose. In addition to the above pathway, the mechanism of action of metformin may be explained by other ways, and its exact mechanism of action has been under extensive study in recent years., Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis., Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/, Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/, People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context.
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Product Name

Metformin

CAS RN

657-24-9, 1115-70-4
Record name Metformin
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Record name Metformin [USAN:INN:BAN]
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Record name METFORMIN
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Melting Point

223-226 °C, 223 - 226 °C
Record name Metformin
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Record name 1,1-Dimethylbiguanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
779,000
Citations
CJ Bailey, RC Turner - New England Journal of Medicine, 1996 - Mass Medical Soc
… metformin is similar to that achieved with sulfonylureas, although their modes of action differ. Metformin … In this article we shall discuss the pharmacology and clinical use of metformin, …
Number of citations: 958 www.nejm.org
D Kirpichnikov, SI McFarlane… - Annals of internal …, 2002 - acpjournals.org
… Metformin-based combination therapy is often superior to therapy with a single hypoglycemic agent. The antihyperglycemic properties of metformin … action of metformin remains unclear, …
Number of citations: 736 www.acpjournals.org
CJ Bailey - Diabetologia, 2017 - Springer
… , including metformin, were synthesised and some (not metformin) … Metformin was rediscovered in the search for antimalarial … the use of metformin to treat diabetes in 1957. However, …
Number of citations: 807 link.springer.com
J Flory, K Lipska - Jama, 2019 - jamanetwork.com
… Optimal metformin use requires clear understanding of its effects, … of metformin’s mechanism of actionremainselusive, andthedrug’seffectsarelikelypleiotropic. For instance, metformin …
Number of citations: 342 jamanetwork.com
G Rena, DG Hardie, ER Pearson - Diabetologia, 2017 - Springer
… In rats dosed with iv metformin, metformin … metformin and in this review we will primarily focus on the liver and intestines, particularly when referring to the beneficial impact of metformin …
Number of citations: 889 link.springer.com
B Viollet, B Guigas, NS Garcia, J Leclerc… - Clinical …, 2012 - portlandpress.com
… mechanisms of action of metformin, a potent … metformin on hepatic gluconeogenesis. The demonstration that respiratory chain complex I, but not AMPK, is the primary target of metformin …
Number of citations: 076 portlandpress.com
Z Lv, Y Guo - Frontiers in endocrinology, 2020 - frontiersin.org
… by metformin (21). The underlying mechanisms of metformin in the regulation of diseases, however, are still not fully understood. Here, we summarize the functions of metformin and …
Number of citations: 282 www.frontiersin.org
H Nasri, M Rafieian-Kopaei - … of research in medical sciences: the …, 2014 - ncbi.nlm.nih.gov
… implications of metformin and discuss about the concerns in the use of metformin, referring … We aimed here to review the new implications of metformin and discuss about the concerns …
Number of citations: 308 www.ncbi.nlm.nih.gov
RS Hundal, SE Inzucchi - Drugs, 2003 - Springer
… levels decline with metformin use, it has been termed an ‘insulin sensitiser’. Metformin has also … We review the role of metformin in the treatment of patients with type 2 diabetes and …
Number of citations: 499 link.springer.com
R Mallik, TA Chowdhury - Diabetes research and clinical practice, 2018 - Elsevier
… Metformin exhibits pleotropic effects, which may have beneficial effects on a variety of tissues independent of glucose control. A potential anti-tumourigenic effect of metformin … metformin …
Number of citations: 233 www.sciencedirect.com

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